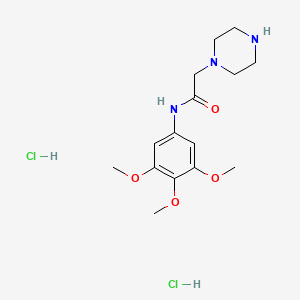
2-Piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)-acetamide dihydrochloride
Vue d'ensemble
Description
The compound “2-Piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)-acetamide dihydrochloride” is a derivative of piperazine, which is a common structural unit in pharmacological drugs . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is usually characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
Research has demonstrated the synthesis of compounds related to 2-Piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)-acetamide dihydrochloride with significant antimicrobial and anticancer activities. These compounds have been evaluated using in vitro methods and molecular docking studies, showing potential as antimicrobial agents and for rational drug designing in cancer treatment (Mehta et al., 2019).
Biological Screening and Fingerprint Applications
Benzyl and Sulfonyl derivatives of related compounds have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some of these compounds have shown significant biological activities and potential for detecting hidden fingerprints, indicating diverse applications in forensic science and medicinal chemistry (Khan et al., 2019).
Analgesic Potential
A novel compound, HYP-1, closely related to the specified compound, has been investigated for its potential in relieving inflammatory and neuropathic pain in rat models. The study found that HYP-1 exhibits strong binding to voltage-gated sodium channels, suggesting its use as an analgesic in treating various types of pain (Kam et al., 2012).
Antiproliferative Activity
Compounds bearing a piperazine unit, similar to the specified chemical, have been synthesized and evaluated for their anticancer activity, particularly against breast cancer. These compounds have shown promising results, with some displaying higher cytotoxic activity than standard treatments, indicating their potential in cancer therapeutics (Hassan et al., 2021).
Potential in Treating Allergic Conditions
Cetirizine, a piperazine antihistamine, is closely related to the specified compound and is effective in treating urticaria and allergic rhinitis. This indicates the potential of similar compounds in managing allergic conditions (Arlette, 1991).
Propriétés
IUPAC Name |
2-piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4.2ClH/c1-20-12-8-11(9-13(21-2)15(12)22-3)17-14(19)10-18-6-4-16-5-7-18;;/h8-9,16H,4-7,10H2,1-3H3,(H,17,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBGUYKTQSHFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)-acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)
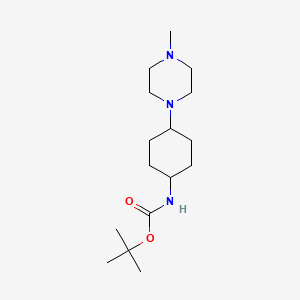
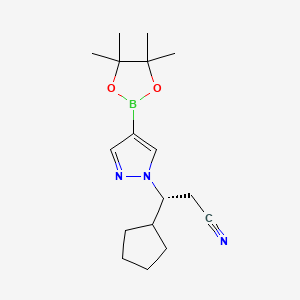
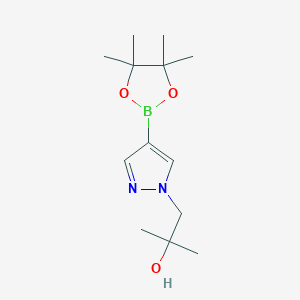
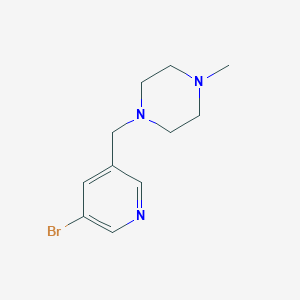
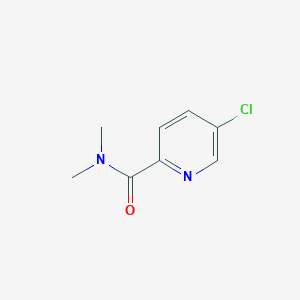
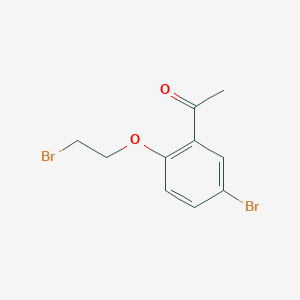
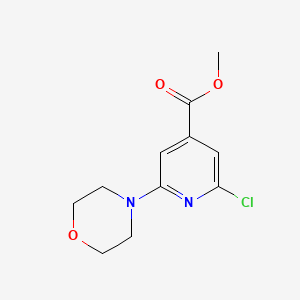
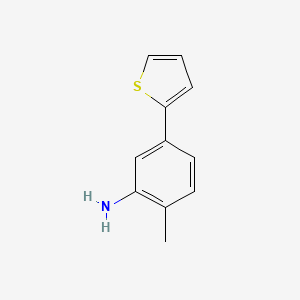
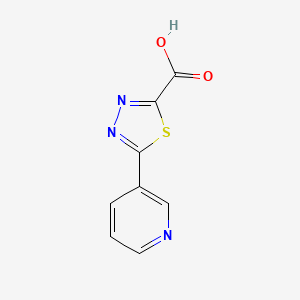
![3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396736.png)
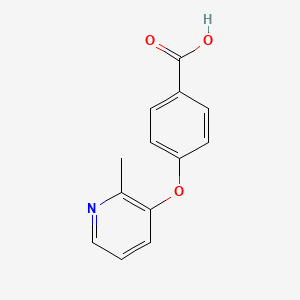

![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)